molecular formula C24H30N2O B2641107 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one CAS No. 2309347-89-3

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one

Cat. No. B2641107
CAS RN: 2309347-89-3
M. Wt: 362.517
InChI Key: CJHPITYYVRAHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one, also known as CDDP, is a synthetic compound that belongs to the class of benzodiazepines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Palladacycles Inhibition and Cytotoxicity

Palladacycles with structural elements similar to the query compound have been evaluated for their in vitro activity as cytotoxic agents and as inhibitors of cathepsin B, an enzyme implicated in several cancer-related events. These compounds are characterized by their unique palladium-cored structures and potential for cancer therapy research (Spencer et al., 2009).

Solid Phase Peptide Synthesis

Research on peptidotriazoles on solid phase highlights the copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, facilitating the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis and contributes to the development of diversified peptide-based molecules (Tornøe et al., 2002).

Synthesis of Heterocyclic Compounds

A novel method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method employs aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, three-component condensation reaction, offering a pathway to synthesize benzo[b][1,5]diazepine derivatives with potential biological activities (Shaabani et al., 2009).

Molecular Docking Studies

Synthesis, structural characterization, stereochemistry, and molecular docking studies of N-Benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues have been performed. These studies provide insights into the potential inhibitory activity against HIV-1 protease and antibacterial activity, suggesting applications in drug discovery and molecular biology research (Sethuvasan et al., 2016).

properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c27-24(26-16-8-15-25(17-18-26)22-13-7-14-22)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-23H,7-8,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHPITYYVRAHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one

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